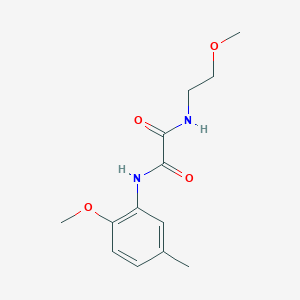![molecular formula C18H19ClN2O3S B4928558 N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a form of programmed cell death. It is also believed to work as a photosensitizer by generating reactive oxygen species when activated by light, which can cause damage to cancer cells. Additionally, it is believed to work as an antimicrobial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its potential as a multifunctional agent with applications in various fields. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential as an anticancer agent in combination with other drugs or therapies. Additionally, further research could be done to explore its potential as an antimicrobial agent and its use in photodynamic therapy.
Synthesemethoden
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzylamine with methylsulfonyl chloride to form 4-chlorobenzyl methyl sulfone. The second step involves the reaction of 4-chlorobenzyl methyl sulfone with 4-aminobenzamide to form N-(4-chlorobenzyl)-4-aminobenzamide. The final step involves the reaction of N-(4-chlorobenzyl)-4-aminobenzamide with allyl bromide to form N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide has potential applications in various scientific research fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells. Additionally, it has been studied for its potential use as an antimicrobial agent due to its ability to inhibit the growth of bacteria.
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-3-12-20-18(22)15-6-10-17(11-7-15)21(25(2,23)24)13-14-4-8-16(19)9-5-14/h3-11H,1,12-13H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYGEDJUZOBTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-4-[(4-chloro-benzyl)-methanesulfonyl-amino]-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-[2-(2,3-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B4928508.png)
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)


![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)